Cas no 2227862-63-5 ((2S)-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)

(2S)-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine is a chiral amine derivative featuring a 5-methylisoxazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The stereospecific (2S) configuration ensures enantiomeric purity, which is critical for applications requiring precise chiral interactions. The 5-methyl-1,2-oxazol-4-yl group contributes to enhanced stability and potential binding affinity in target systems. Its amine functionality allows for further derivatization, making it a versatile intermediate in synthetic pathways. The compound is typically characterized by high purity and consistent performance, suitable for research in drug discovery and development.
(2S)-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine structure
2227862-63-5 structure
Product Name:(2S)-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine
CAS No:2227862-63-5
MF:C8H14N2O
MW:154.209561824799
CID:6599381
PubChem ID:165619219
Update Time:2025-10-28

(2S)-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine
    • EN300-1833320
    • 2227862-63-5
    • Inchi: 1S/C8H14N2O/c1-6(9)3-4-8-5-10-11-7(8)2/h5-6H,3-4,9H2,1-2H3/t6-/m0/s1
    • InChI Key: RVTSIEIQURQPAD-LURJTMIESA-N
    • SMILES: O1C(C)=C(C=N1)CC[C@H](C)N

Computed Properties

  • Exact Mass: 154.110613074g/mol
  • Monoisotopic Mass: 154.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 52Ų

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Additional information on (2S)-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine

Introduction to (2S)-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine and Its Significance in Modern Chemical Biology

The compound with the CAS number 2227862-63-5 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The product name, (2S)-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine, provides a detailed insight into its structural and functional attributes. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The structural framework of this compound features a chiral center at the (2S) position, which is a critical aspect of its pharmacological properties. The presence of the 5-methyl-1,2-oxazole ring further enhances its potential as a bioactive molecule. Oxazole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in this molecule contributes to its unique chemical and biological characteristics.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from oxazole scaffolds. The compound (CAS no. 2227862-63-5) has been studied for its potential applications in treating various diseases. One of the most intriguing aspects of this molecule is its ability to interact with biological targets in a highly specific manner. This specificity is crucial for developing drugs that are both effective and have minimal side effects.

Recent studies have highlighted the importance of stereochemistry in drug design. The (2S) configuration of this compound plays a pivotal role in determining its biological activity. Chiral drugs often exhibit different pharmacological profiles depending on their stereochemical configuration, making the precise control of stereochemistry essential for drug development. The synthesis and characterization of (CAS no. 2227862-63-5) have been optimized to ensure high enantiomeric purity, which is critical for its therapeutic applications.

The 5-methyl-1,2-oxazole moiety in this compound is particularly noteworthy due to its ability to modulate biological pathways. Oxazole derivatives have been shown to inhibit various enzymes and receptors involved in disease processes. For instance, some oxazole-based compounds have demonstrated efficacy in inhibiting kinases, which are key targets in cancer therapy. The structural features of (CAS no. 2227862-63-5) make it a promising candidate for further exploration in this area.

Advances in computational chemistry have also played a significant role in understanding the behavior of this compound. Molecular modeling studies have provided valuable insights into how (CAS no. 2227862-63-5) interacts with biological targets at the molecular level. These studies have helped researchers predict potential binding modes and optimize the compound's structure for better bioactivity. Such computational approaches are integral to modern drug discovery, enabling the rapid identification of promising candidates.

The synthesis of (CAS no. 2227862-63-5) involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled the efficient preparation of this compound in high yields and purity. Catalytic methods have been particularly useful in achieving these goals, reducing the environmental impact and improving the scalability of the synthesis process.

In conclusion, (CAS no. 2227862-63-5), with its product name (strong)(2S)-4-(5-methyl-1,2-oxazol-4-yb)butanb-anine, represents an exciting advancement in chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the search for new therapeutic agents. Ongoing research efforts are expected to yield further insights into its potential applications, solidifying its role as a key player in modern drug discovery.

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